molecular formula C9H11BrN2O4S B8584820 Ethyl 2-(5-bromopyridine-3-sulfonamido)acetate

Ethyl 2-(5-bromopyridine-3-sulfonamido)acetate

Cat. No. B8584820
M. Wt: 323.17 g/mol
InChI Key: DGSBSFCDERQXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-bromopyridine-3-sulfonamido)acetate is a useful research compound. Its molecular formula is C9H11BrN2O4S and its molecular weight is 323.17 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 2-(5-bromopyridine-3-sulfonamido)acetate

Molecular Formula

C9H11BrN2O4S

Molecular Weight

323.17 g/mol

IUPAC Name

ethyl 2-[(5-bromopyridin-3-yl)sulfonylamino]acetate

InChI

InChI=1S/C9H11BrN2O4S/c1-2-16-9(13)6-12-17(14,15)8-3-7(10)4-11-5-8/h3-5,12H,2,6H2,1H3

InChI Key

DGSBSFCDERQXEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-bromopyridine-3-sulfonyl chloride (3.5 g, 14 mmol) (described in the synthesis of Example 170) and glycine ethylester (2.1 g, 20 mmol), diisopropyl ethyl amine (2.6 g, 20 mmol) in THF (70 mL) was stirred at room temperature for 16 h. The reaction mixture was partitioned between saturated aqueous sodium chloride and ethyl acetate. The organic solution was separated, dried and evaporated under reduced pressure. The residue was purified using flash column chromatography using ethyl acetate/hexanes as eluent to obtain ethyl 2-(5-bromopyridine-3-sulfonamido)acetate (600 mg, 14%). LCMS Method I: retention time 1.31 min; [M+1]=323, 325.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3,5-Dibromopyridine (3.00 g, 12.7 mmol) was dissolved in THF (20 mL) and the solution cooled to −20° C. Isopropyl magnesium chloride-lithium chloride complex (2.76 g, 19.0 mmol) was added to the solution under the nitrogen atmosphere. The reaction mixture was stirred for 45 minutes and sulfuryl chloride (1.55 mL, 19.0 mmol) was added (at −20° C.). Stirring continued for additional 30 minutes and to this mixture was added THF (10 mL) solution containing ethylglycinate (7.07 g, 50.7 mmol) and DIPEA (11.1 mL, 63.3 mmol) at −20° C. The reaction mixture was allowed to reach room temperature and stirred for 20 minutes before quenching with the addition of aqueous solution of ammonium chloride. The aqueous solution was extracted with ethyl acetate (2×25 mL). The combined organic portion was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography using CombiFlash (REDISEP®, silica gel, 40 g, 35% ethyl acetate/pet ether) to obtain ethyl 2-(5-bromopyridine-3-sulfonamido)acetate (1.50 g, 21.3%). LCMS Condition B-39: retention time 1.95 min, [M+1]=322.8. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.10 (t, J=7.2 Hz, 3H), 3.89 (d, J=6.0 Hz, 2H), 3.98 (q, J=7.2 Hz, 2H), 8.39 (t, J=2.0 Hz, 1H), 8.62 (t, J=6.0 Hz, 1H), 8.92 (d, J=2.0 Hz, 1H), 8.98 (d, J=2.0 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Name
ethylglycinate
Quantity
7.07 g
Type
reactant
Reaction Step Three
Name
Quantity
11.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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